molecular formula C8H7N3 B3180718 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile CAS No. 267413-07-0

2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile

Cat. No.: B3180718
CAS No.: 267413-07-0
M. Wt: 145.16 g/mol
InChI Key: UFNOCUCGEQCHBC-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine scaffold with a partially saturated dihydro ring and a nitrile group at position 3. This structure combines aromatic and non-aromatic characteristics, making it a versatile intermediate in pharmaceutical and materials chemistry. The dihydro moiety introduces conformational flexibility, while the nitrile group enhances reactivity for further functionalization. Its applications span drug discovery, particularly in kinase inhibition and antimicrobial agent development .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h3,5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNOCUCGEQCHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663763
Record name 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267413-07-0
Record name 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2C_8H_8N_2, with a molecular weight of 144.16 g/mol. The structure includes a carbonitrile group at the 5-position and a fused ring system that enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within the body. Preliminary studies indicate that it may inhibit certain kinases, which play critical roles in cellular signaling pathways. For instance, it has been shown to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which is vital for cell proliferation and survival.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. In particular, some compounds have shown potent inhibition of TNIK (TRAF2 and NCK interacting kinase), with IC50 values lower than 1 nM. This suggests potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (nM)Reference
TNIK InhibitionPyrrolo[2,3-b]pyridine<1
FGFR Modulation2,3-Dihydro derivativeNot specified
Antiparasitic ActivityVarious derivativesEC50 <0.010

Antiparasitic Activity

In vitro studies have indicated that certain derivatives of this compound possess strong antiparasitic activity. For example, modifications at specific positions on the pyrrolopyridine scaffold have resulted in compounds with EC50 values as low as 0.010 μM against parasitic infections . These findings highlight the potential for developing new antiparasitic agents based on this scaffold.

Case Studies

A notable case study involved the synthesis and testing of several derivatives of the pyrrolo[2,3-b]pyridine scaffold aimed at enhancing their biological activity. One derivative was found to significantly improve metabolic stability while maintaining potent activity against target enzymes. This underscores the importance of structural optimization in drug design .

Scientific Research Applications

Structural Characteristics

The compound features a unique fused pyrrole and pyridine ring system with a carbonitrile group at the 5-position. Its molecular formula is C8H5N3OC_8H_5N_3O with a molecular weight of approximately 159.15 g/mol. The structural properties contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile derivatives in cancer treatment. For example, compounds derived from this scaffold have exhibited potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

  • Case Study : A series of derivatives targeting FGFRs demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation. Notably, one derivative showed significant apoptosis induction in breast cancer cells and inhibited their migration and invasion capabilities .

Kinase Inhibition

The compound has been explored for its ability to inhibit specific kinases, such as SGK-1 (serum/glucocorticoid-regulated kinase 1). Inhibition of SGK-1 is relevant for conditions like renal and cardiovascular diseases.

  • Case Study : Research indicates that certain pyrrolo[2,3-B]pyridine derivatives can effectively inhibit SGK-1 activity, presenting a novel therapeutic approach for regulating electrolyte balance and managing cell proliferation related to renal diseases .

Reactivity

The compound can undergo various chemical reactions:

  • Oxidation : To introduce functional groups.
  • Reduction : Converting nitrile groups to amines.
  • Substitution : Replacing functional groups under appropriate conditions.

These reactions allow for the modification of the compound to enhance its biological activity or tailor it for specific applications .

Materials Science Applications

The unique structural features of this compound also lend themselves to applications in materials science. Its electronic properties make it a candidate for use in organic electronics and photonic devices.

Optical Properties

Research into similar pyridine derivatives indicates potential applications in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Summary Table of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer agents targeting FGFRs
Kinase inhibitors (SGK-1)
Chemical SynthesisSynthesis via cyclization
Materials ScienceOrganic electronics

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Methyl at position 6 C9H7N3 Enhanced lipophilicity; antiviral research
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile Oxo group at position 2; fused ring variation C8H5N3O Hydrogen-bonding capacity; kinase inhibitors
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Chloro at position 4 C8H4ClN3 Electron-withdrawing effects; antitumor activity
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Chloro at position 5, methyl at position 2 C9H6ClN3 Steric hindrance; agrochemical applications
4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Amino groups at 4,6; phenyl at position 1 C15H12N4O Improved solubility; antimicrobial agents

Key Observations:

Electronic Effects :

  • Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions.
  • Electron-donating groups (e.g., methyl in ) improve lipophilicity, aiding membrane permeability in drug candidates.

Biological Activity: The oxo group in 2-oxo derivatives (e.g., ) facilitates hydrogen bonding with biological targets, crucial for kinase inhibition. Diamino-substituted derivatives (e.g., ) exhibit enhanced antimicrobial activity due to increased hydrogen-bonding capacity.

Synthetic Accessibility: Multicomponent reactions (e.g., ) are favored for chromeno-fused derivatives but require precise control of regioselectivity. Fluorinated analogues (e.g., ) demand specialized reagents (e.g., fluorinated 1,3-bielectrophiles) and protective group strategies.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Solubility (LogP) Melting Point (°C) Stability
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile 145.16 1.2 (moderate) 180–182 Stable under inert conditions
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 157.17 1.8 (high) 195–197 Hygroscopic
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile 159.14 0.9 (low) 210–212 Sensitive to light
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 177.59 2.1 (high) 220–222 Hydrolytically stable

Notes:

  • The dihydro structure in the target compound reduces aromaticity, lowering melting points compared to fully aromatic analogues (e.g., ).
  • Nitrile-containing derivatives generally exhibit moderate solubility, but amino groups (e.g., ) improve aqueous solubility via protonation.

Key Findings :

  • Diamino-substituted derivatives (e.g., ) demonstrate superior antimicrobial potency due to dual hydrogen-bonding interactions.

Q & A

Q. How can researchers ensure reproducibility when scaling up the synthesis of this compound from laboratory to pilot scale?

  • Methodological Answer :
  • Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation .
  • Solvent selection : Replace low-boiling solvents (e.g., THF) with alternatives (e.g., toluene) for safer distillation .
  • Process optimization : Adjust stirring rates and heating uniformity to maintain yields >70% at multi-gram scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile
Reactant of Route 2
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2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile

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